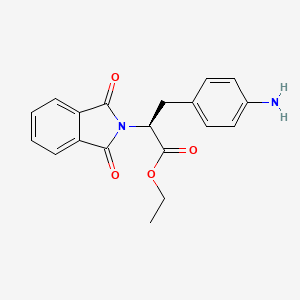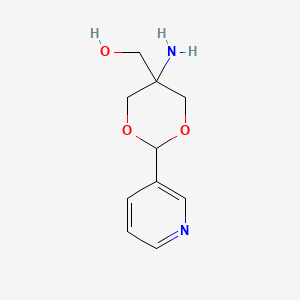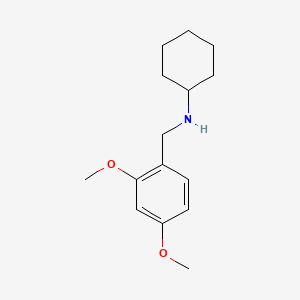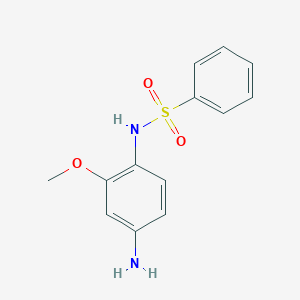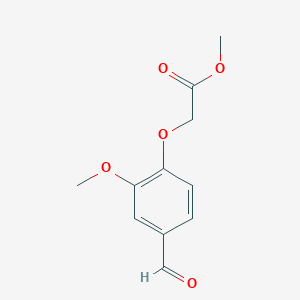![molecular formula C14H22N2O2 B1298227 1-[2-(2-Methoxy-4-methyl-phenoxy)-ethyl]-piperazine CAS No. 55846-51-0](/img/structure/B1298227.png)
1-[2-(2-Methoxy-4-methyl-phenoxy)-ethyl]-piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(2-Methoxy-4-methyl-phenoxy)-ethyl]-piperazine, or 1-MMPEP, is an organic compound used in a variety of scientific applications, including medicinal chemistry and drug discovery. It is a member of the piperazine family and is composed of a nitrogen-containing six-membered ring, two oxygen atoms, and a methyl group. It has a molecular weight of 218.3 g/mol and a melting point of 180-182°C. 1-MMPEP is an important intermediate in the synthesis of a variety of pharmaceuticals, including antihistamines, muscle relaxants, and antipsychotics.
科学的研究の応用
Therapeutic Agent Development
Research has explored the synthesis of optically pure hydroxylated derivatives of piperazine compounds, including 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909) and its analogs. These compounds were evaluated for their potential as long-acting agents for the treatment of cocaine abuse. The study found that specific enantiomers of these hydroxylated analogs displayed substantial enantioselectivity, with certain configurations showing higher affinity for the dopamine transporter (DAT), suggesting potential applications in the development of treatments for cocaine dependency and possibly other dopamine-related disorders (Hsin et al., 2002).
Chemical Synthesis and Scale-Up
Another significant application involves the scale-up synthesis of GBR-12909, a dopamine uptake inhibitor. The development of a robust process for this compound's preparation in kilogram quantities was aimed at improving yield, reproducibility, and environmental sustainability. This work has implications for large-scale production of therapeutic agents targeting dopamine transporters, which could be beneficial for treating conditions such as depression, Parkinson's disease, and substance abuse disorders (Ironside et al., 2002).
Antidepressant Potential
Compounds structurally related to 1-[2-(2-Methoxy-4-methyl-phenoxy)-ethyl]-piperazine were prepared and tested as inhibitors of biogenic amine re-uptake, showcasing their potential as antidepressants. The relationship between their in vitro and in vivo activity as dopamine-reuptake inhibitors was quantitatively described, underlining their significance in developing novel antidepressant therapies (Wieringa et al., 2010).
Radiolabeled Antagonists for Neurotransmission Studies
[18F]p-MPPF, a radiolabeled antagonist, was developed for studying the serotonergic neurotransmission with positron emission tomography (PET). This compound facilitates the research into serotonin 5-HT1A receptors, offering insights into the functioning of the serotonergic system in various psychiatric and neurological disorders (Plenevaux et al., 2000).
Antioxidant Activity and Parkinson’s Disease Treatment
KAD22, a compound designed as a potential dopamine D2 receptor agonist with antioxidant activity, was developed for the possible treatment of Parkinson’s disease. Though it showed no affinity for the dopamine D2 receptor, KAD22 was identified as a potent antioxidant. This highlights the compound's relevance in researching treatments that address oxidative stress, a contributing factor in Parkinson's disease and other neurodegenerative conditions (Kaczor et al., 2021).
特性
IUPAC Name |
1-[2-(2-methoxy-4-methylphenoxy)ethyl]piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-12-3-4-13(14(11-12)17-2)18-10-9-16-7-5-15-6-8-16/h3-4,11,15H,5-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFCDVXRNAHWCPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCN2CCNCC2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]-1H-indole](/img/structure/B1298146.png)


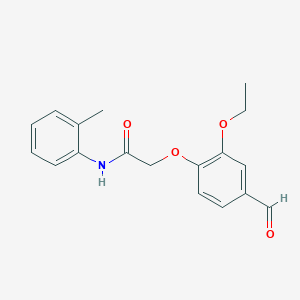

![(4-[(3-Methylfuran-2-carbonyl)amino]phenyl)acetic acid](/img/structure/B1298159.png)
